molecular formula C15H21BrN2O2 B13620710 tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

货号: B13620710
分子量: 341.24 g/mol
InChI 键: NCPBCAHFYLOXPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21BrN2O2 and its molecular weight is 341.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H21BrN2O2

分子量

341.24 g/mol

IUPAC 名称

tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3

InChI 键

NCPBCAHFYLOXPP-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Br

产品来源

United States
Foundational & Exploratory

Solubility Profile of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate in Organic Solvents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for accurate solubility measurement, and discuss the application of predictive models such as Hansen Solubility Parameters. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter influencing process development, formulation, and bioavailability.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates in various organic solvents is a fundamental physicochemical property that governs numerous aspects of the drug development lifecycle.[1][2] From reaction kinetics and purification strategies (such as crystallization) to the formulation of the final dosage form, a thorough understanding of a compound's solubility is indispensable.[1][2] For a molecule like tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate, which contains both lipophilic (bromophenyl, tert-butyl) and polar (piperazine-1-carboxylate) moieties, its solubility behavior can be complex and highly dependent on the nature of the solvent.

This guide will provide both the theoretical context and the practical, step-by-step methodologies to accurately characterize the solubility of this compound. We will focus on establishing a robust, self-validating experimental workflow that ensures data integrity and reproducibility.

Theoretical Framework: Understanding the "Why" of Solubility

Before embarking on experimental measurements, it is crucial to understand the principles governing the dissolution process. The adage "like dissolves like" provides a useful, albeit simplistic, starting point.[3] A more quantitative and predictive approach can be found in thermodynamic models.

Gibbs Free Energy of Solution

The dissolution of a solid solute in a liquid solvent is governed by the change in Gibbs free energy (ΔG_sol). A negative ΔG_sol indicates a spontaneous process (dissolution), while a positive value indicates a non-spontaneous process (insolubility). This can be expressed as:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the energy change associated with breaking the solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, reflecting the change in randomness or disorder of the system upon mixing.

For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) and to separate the solvent molecules must be compensated by the energy released upon the formation of new solute-solvent interactions (solvation energy).

Hansen Solubility Parameters (HSP)

A powerful tool for predicting the miscibility of a solute and a solvent is the Hansen Solubility Parameter (HSP) model.[4][5][6] This model deconstructs the total Hildebrand solubility parameter into three components, accounting for the different types of intermolecular forces:[4][6]

  • δd : Dispersion forces (from London dispersion forces).

  • δp : Polar forces (from dipole-dipole interactions).

  • δh : Hydrogen bonding forces.

The total Hansen solubility parameter (δt) is given by:

δt² = δd² + δp² + δh²

The core principle of HSP is that substances with similar δd, δp, and δh values are more likely to be miscible.[5][7] The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility.[4] A smaller Ra value suggests a higher likelihood of dissolution.[4] While experimental determination of a compound's HSP is ideal, they can also be estimated using group contribution methods.

Experimental Determination of Solubility: A Validated Approach

Accurate experimental data is the cornerstone of any solubility profile. The following section details robust protocols for determining the equilibrium solubility of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate. The choice of method will depend on factors such as the required precision, the amount of available material, and the available instrumentation.

General Workflow for Solubility Measurement

The following diagram illustrates a universal workflow for the experimental determination of solubility, which will be detailed in the subsequent sections.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_methods Quantification Methods A Select Solvents B Prepare Saturated Solution (Excess Solute) A->B C Equilibrate (e.g., 24h at constant T) B->C D Filter/Centrifuge to remove excess solid C->D E Quantify Solute Concentration D->E F Gravimetric Analysis E->F Simple, requires more material G HPLC-UV E->G High precision, widely applicable H UV-Vis Spectroscopy E->H Fast, for chromophoric compounds

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Method

The gravimetric method is a straightforward and fundamental technique for solubility determination that relies on the direct measurement of mass.[8][9][10]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[8]

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A temperature-controlled shaker or water bath is recommended.

  • Separation of Solid and Liquid Phases:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) may be necessary.

  • Evaporation and Weighing:

    • Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.

    • Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

    • Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

    • Cool the dish in a desiccator before weighing on an analytical balance.

  • Calculation:

    • Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Causality and Self-Validation:

  • Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[11]

  • Why ensure excess solid? The presence of undissolved solute confirms that the solution is in equilibrium and truly saturated.[11]

  • Why dry to a constant weight? This ensures that all residual solvent has been removed, preventing an overestimation of the solute's mass.[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, particularly for compounds with a UV chromophore, such as tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate.[3][12][13]

Principle: A saturated solution is filtered, diluted, and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.[3]

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Follow step 1 from the Gravimetric Method protocol.

  • Sample Preparation:

    • Filter the saturated solution through a 0.22 µm solvent-compatible syringe filter to remove all undissolved solids.

    • Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase) to bring the concentration within the linear range of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate of known concentration in a suitable solvent.

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted sample.[3]

  • HPLC Analysis:

    • Develop a suitable HPLC method. A reversed-phase C18 column is often a good starting point for a molecule of this nature. The mobile phase could consist of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

    • The bromophenyl group should provide a strong UV chromophore for detection (e.g., around 254 nm).

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration). A linear regression with R² > 0.99 is desirable.

    • Inject the diluted sample solution.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the concentration by the dilution factor.

Causality and Self-Validation:

  • Why use a calibration curve? This provides a reliable and accurate means of converting the instrumental response (peak area) into concentration.[3]

  • Why filter the sample? To prevent undissolved particles from entering and damaging the HPLC system and to ensure only the dissolved solute is measured.[14]

  • Why dilute the sample? To ensure the concentration falls within the linear dynamic range of the detector, which is essential for accurate quantification.

Note on Piperazine Derivatives: Piperazine derivatives can sometimes exhibit poor UV absorption.[15][16] If sensitivity is an issue, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity.[15][16][17]

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Illustrative Solubility Data for tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate at 25°C

SolventPolarity IndexSolubility (g/L)Solubility (mol/L)Method
Methanol5.1[Experimental Value][Calculated Value]HPLC-UV
Ethanol4.3[Experimental Value][Calculated Value]HPLC-UV
Isopropanol3.9[Experimental Value][Calculated Value]Gravimetric
Acetonitrile5.8[Experimental Value][Calculated Value]HPLC-UV
Ethyl Acetate4.4[Experimental Value][Calculated Value]Gravimetric
Toluene2.4[Experimental Value][Calculated Value]HPLC-UV
Dichloromethane3.1[Experimental Value][Calculated Value]Gravimetric
Hexane0.1[Experimental Value][Calculated Value]Gravimetric

Note: The molecular weight of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (C15H21BrN2O2) is approximately 341.24 g/mol .

Predictive Modeling in Practice

Once experimental data in a few key solvents has been generated, this information can be used to refine and validate predictive models like HSP.

Workflow for HSP Determination and Application

Caption: Workflow for utilizing Hansen Solubility Parameters.

By classifying the solvents in which the solubility was experimentally determined as "good" (high solubility) or "bad" (low solubility), software can be used to calculate the HSP values for tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate. These calculated HSP values can then be used to predict its solubility in a much wider range of solvents for which HSP data is available, thereby saving significant experimental time and resources.[4][6]

Conclusion

This technical guide has outlined a robust and scientifically sound approach to determining the solubility profile of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate in organic solvents. By integrating a strong theoretical understanding with detailed, validated experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in process development, formulation, and overall drug discovery and development. The methodologies described herein provide a self-validating framework to ensure the integrity and reliability of the obtained solubility data, a critical parameter for advancing pharmaceutical candidates.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 5). Retrieved from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved from [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications - American Chemical Society. (2025, April 15). Retrieved from [Link]

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). Retrieved from [Link]

  • Hansen solubility parameters to predict drug & container interactions. (n.d.). Retrieved from [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21). Retrieved from [Link]

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC. (n.d.). Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (n.d.). Retrieved from [Link]

  • High-precision gravimetric technique for determining the solubility and diffusivity of gases in polymers - NRC Publications Archive. (2026, March 16). Retrieved from [Link]

  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed. (2005, September 1). Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24). Retrieved from [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.). Retrieved from [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed. (2025, April 28). Retrieved from [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC - Biorelevant.com. (n.d.). Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. (2021, December 12). Retrieved from [Link]

  • Measurement of Hansen Solubility Parameters of Human Stratum Corneum - PMC. (n.d.). Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination - ResearchGate. (n.d.). Retrieved from [Link]

  • Predicting Drug Loading Capacity for PLA-Amorphous Drug System Using Hansen Solubility Parameters - MDPI. (2026, March 23). Retrieved from [Link]

  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). Retrieved from [Link]

  • Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery - Harvard DASH. (2024, July 5). Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination - NTU Journal. (2022, September 18). Retrieved from [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015, December 31). Retrieved from [Link]

  • 8: Gravimetric Methods - Chemistry LibreTexts. (2021, September 11). Retrieved from [Link]

  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed. (2009, April 15). Retrieved from [Link]

  • tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025, September 22). Retrieved from [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Retrieved from [Link]

  • Prediction of solubility of drugs and other compounds in organic solvents - PubMed. (2010, March 15). Retrieved from [Link]

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 - PubChem. (n.d.). Retrieved from [Link]

  • tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate. (2022, March 4). Retrieved from [Link]

  • Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate (C15H21BrN2O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | C15H21BrN2O2 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (n.d.). Retrieved from [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 - PubChem. (n.d.). Retrieved from [Link]

Sources

Crystal Structure and Stereochemistry of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate: A Practical and Methodological Compendium

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The piperazine moiety is a cornerstone in medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous approved therapeutics. The title compound, tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, represents a chiral building block of significant interest for the synthesis of novel pharmacologically active agents. While a dedicated, publicly available crystal structure and a specific chiral resolution protocol for this exact molecule are not currently documented, this guide provides a comprehensive framework for its synthesis, characterization, and stereochemical analysis. By leveraging established methodologies and drawing parallels with closely related, structurally characterized analogs, this document serves as a practical "how-to" for researchers, enabling them to confidently approach the synthesis and in-depth analysis of this and similar chiral piperazine derivatives.

Synthesis and Purification: A Strategic Approach

The synthesis of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate can be approached through a multi-step sequence that involves the formation of the piperazine ring, introduction of the Boc protecting group, and the stereoselective or racemic introduction of the 4-bromophenyl substituent. A common and effective strategy is the N-arylation of a pre-formed Boc-protected piperazine.

Proposed Synthetic Pathway

A logical synthetic route would involve the reaction of tert-butyl piperazine-1-carboxylate with a suitable 4-bromophenylating agent. Given the position of the substituent at the 2-position, a direct N-arylation is not feasible. A more plausible approach involves the synthesis of a piperazin-2-one intermediate, followed by reduction and N-arylation or a multi-component reaction.

A potential asymmetric synthesis could be achieved using a chiral auxiliary or a chiral catalyst to control the stereochemistry during the formation of the piperazine ring or the introduction of the aryl group. For instance, asymmetric catalytic methods have been developed for the synthesis of chiral piperazin-2-ones, which can serve as precursors to 2-substituted piperazines[1].

Experimental Protocol: A Representative Synthesis

While a specific protocol for the title compound is not published, a general procedure for the synthesis of a related N-arylpiperazine is presented below. This can be adapted and optimized for the target molecule.

Step 1: Boc Protection of Piperazine

  • To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate.

Step 2: N-Arylation (Illustrative)

A common method for N-arylation is the Buchwald-Hartwig amination.

  • In a flame-dried Schlenk flask, combine tert-butyl piperazine-1-carboxylate (1.2 eq), 1-bromo-4-iodobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous toluene and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic and Chromatographic Characterization

Following synthesis and purification, a comprehensive characterization is essential to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for structural elucidation.

  • ¹H NMR: Expect to observe signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine ring protons (a complex multiplet pattern in the 2.5-4.0 ppm region), and the aromatic protons of the 4-bromophenyl group (two doublets in the 7.0-7.6 ppm region).

  • ¹³C NMR: Key signals would include the quaternary and methyl carbons of the tert-butyl group, the carbons of the piperazine ring, and the aromatic carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The predicted monoisotopic mass for C₁₅H₂₁BrN₂O₂ is approximately 340.0786 g/mol [2].

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a common starting point.

Crystal Structure Analysis: Insights from Analogs

While the crystal structure of the title compound is not available, we can infer its likely solid-state conformation by examining the structures of related tert-butyl piperazine-1-carboxylate derivatives.

General Structural Features of the Piperazine Ring

The piperazine ring typically adopts a chair conformation to minimize steric strain. In the case of 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents like the 4-bromophenyl group.

Crystallographic Data of an Analogous Compound

The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides valuable insights[3]. In this structure, the piperazine ring is in a chair conformation with the substituents in di-equatorial positions[3]. This arrangement minimizes steric hindrance.

Parameter Value (for analog) Reference
Crystal SystemMonoclinic[3]
Space GroupP2₁[3]
ConformationChair[3]
Intermolecular Interactions

In the solid state, molecules of piperazine derivatives are often held together by a network of weak intermolecular interactions, such as C-H···O and C-H···π interactions. These interactions play a crucial role in the overall crystal packing.

Stereochemistry and Chiral Resolution

The C2 position of the piperazine ring is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The stereochemical purity is critical for its application in drug development, as different enantiomers can have distinct pharmacological activities.

Asymmetric Synthesis

As mentioned earlier, an asymmetric synthesis approach is the most efficient way to obtain an enantiomerically pure compound. This often involves the use of a chiral auxiliary or a chiral catalyst to direct the stereochemical outcome of a key reaction step.

Chiral Resolution of a Racemic Mixture

If the compound is synthesized as a racemic mixture, the enantiomers must be separated. Chiral HPLC is the most common and effective method for both analytical and preparative scale resolution.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving a wide range of chiral compounds.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used.

    • Reversed Phase: A mixture of water or a buffer and an organic modifier (e.g., acetonitrile or methanol) is employed.

  • Additive Screening: Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can significantly improve peak shape and resolution.

  • Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature can be optimized to maximize resolution.

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (R or S) is essential. This can be achieved through several methods:

  • X-ray Crystallography: If a single crystal of one enantiomer can be grown, X-ray diffraction can unambiguously determine its absolute configuration.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.

  • Chemical Correlation: The enantiomer can be chemically converted to a compound of known absolute configuration.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis, characterization, and stereochemical analysis of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate. While specific experimental data for this molecule is not yet in the public domain, the methodologies and principles outlined here, supported by data from closely related analogs, provide a robust framework for researchers in the field. Future work should focus on the development of a scalable and stereoselective synthesis of this valuable chiral building block and a full elucidation of its solid-state structure through single-crystal X-ray diffraction. Such studies will undoubtedly accelerate the discovery and development of new therapeutics based on the privileged piperazine scaffold.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Stereochemistry Piperazine Piperazine Boc-Piperazine Boc-Piperazine Piperazine->Boc-Piperazine (Boc)₂O Racemic Product Racemic Product Boc-Piperazine->Racemic Product Arylation Purified Racemate Purified Racemate Racemic Product->Purified Racemate Column Chromatography Structural Confirmation Structural Confirmation Purified Racemate->Structural Confirmation NMR, MS Separated Enantiomers Separated Enantiomers Purified Racemate->Separated Enantiomers Chiral HPLC Absolute Configuration Absolute Configuration Separated Enantiomers->Absolute Configuration X-ray, VCD/ECD

Caption: A generalized workflow for the synthesis and stereochemical analysis of the title compound.

Piperazine Chair Conformation

Sources

Molecular weight and exact mass of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Introduction: The Critical Role of Precise Mass Determination in Drug Discovery

Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its piperazine core and functionalized bromophenyl group make it a versatile scaffold for synthesizing a wide range of biologically active molecules, particularly those targeting the central nervous system.[1] In the rigorous landscape of drug development, the unambiguous identification and characterization of such intermediates are not merely procedural formalities; they are foundational to the integrity of the entire research and development pipeline.

This guide provides a detailed examination of two fundamental physicochemical properties of this compound: its molecular weight and its exact mass. As a senior application scientist, the intent here is not just to present numbers, but to elucidate the theoretical underpinnings of these values, explain the causality behind the experimental choices for their determination, and provide a field-proven protocol for their validation. Understanding the distinction between these two mass values is paramount for researchers, as it directly impacts data interpretation from analytical techniques that are the bedrock of modern chemical analysis, most notably mass spectrometry.

Distinguishing Core Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with critical implications for analytical precision.

  • Molecular Weight (or Average Molecular Mass): This value is calculated by summing the atomic weights of all constituent atoms in a molecule. The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes.[2] For instance, the atomic weight of Carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C and ¹³C. Molecular weight is typically expressed in grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass (or Monoisotopic Mass): This value is calculated by summing the masses of the most abundant, stable isotope of each constituent atom in a molecule.[3] For example, in calculating the exact mass, we use the mass of ¹²C (12.00000 amu), ¹H (1.00783 amu), ¹⁴N (14.0031 amu), and ¹⁶O (15.9949 amu).[4] This calculation yields a highly precise mass value for a single, specific isotopic combination of the molecule. It is the exact mass, not the molecular weight, that is measured by high-resolution mass spectrometry.[3][5]

The distinction is crucial because a high-resolution mass spectrometer can differentiate between molecules with the same nominal mass (integer mass) but different elemental formulas, known as isobars.[5][6] This capability is indispensable for confirming molecular formulas and ensuring the identity of a synthesized compound.

Physicochemical and Structural Data Summary

All quantitative data for tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate are summarized in the table below for clarity and rapid reference.

PropertyValueSource
Chemical Formula C₁₅H₂₁BrN₂O₂[7][8]
Molecular Weight 341.24 g/mol [7]
Exact Mass 340.07864 Da[7][8]
Monoisotopic Mass 340.07864 Da[7][8]
IUPAC Name tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate[8]
SMILES CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Br[8]
InChI Key NCPBCAHFYLOXPP-UHFFFAOYSA-N[8]

Experimental Protocol: Determination of Exact Mass by LC-QTOF HRMS

The gold-standard methodology for confirming the elemental composition of a small molecule like tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is High-Resolution Mass Spectrometry (HRMS).[9] The following protocol outlines a self-validating system using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer, a common and powerful configuration in modern analytical laboratories.[10]

Causality Behind Experimental Design

The choice of an LC-QTOF system is deliberate. The liquid chromatography front-end separates the analyte from potential impurities, ensuring that the mass spectrum is clean and representative of the target compound. The QTOF analyzer provides the high mass resolution and accuracy (typically < 5 ppm) required to distinguish the target's exact mass from other potential elemental compositions.[10][11] Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for polar, medium-sized molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.[9][12]

Step-by-Step Methodology
  • Sample Preparation:

    • a. Accurately weigh approximately 1 mg of the tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate reference standard.

    • b. Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water (LC-MS grade), to create a 1 mg/mL stock solution. Rationale: This solvent system is compatible with the reversed-phase chromatography mobile phase and promotes efficient ionization.

    • c. Perform a serial dilution to create a final working solution of approximately 1 µg/mL. Rationale: This concentration is typically within the optimal linear range of modern ESI-QTOF instruments, preventing detector saturation.

  • Liquid Chromatography (LC) Separation:

    • a. Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • b. Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates the analyte, promoting the formation of [M+H]⁺ ions in positive ion mode.

    • c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • d. Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • e. Flow Rate: 0.3 mL/min.

    • f. Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • a. Instrument: An Agilent 6545B QTOF or similar high-resolution mass spectrometer.[10]

    • b. Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • c. Mass Range: Scan from m/z 100 to 500. Rationale: This range comfortably includes the expected m/z of the protonated molecule ([M+H]⁺ at ~341.08592 Da) and potential adducts.[8]

    • d. Internal Reference Mass Correction: Continuously infuse a reference solution (e.g., Agilent reference mix) to allow for real-time mass correction. Trustworthiness Pillar: This is a self-validating step. It corrects for instrumental drift during the analysis, ensuring the highest possible mass accuracy (<2 ppm).[10]

    • e. Data Acquisition: Acquire data in profile mode to capture the full isotopic peak shape.

  • Data Analysis and Validation:

    • a. Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • b. Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

    • c. Compare the measured exact mass to the theoretical exact mass of C₁₅H₂₂BrN₂O₂⁺ (341.08592 Da). The mass error should be calculated in parts-per-million (ppm). Validation: A mass error of < 5 ppm is considered strong evidence for the proposed elemental formula.[11]

    • d. Analyze the isotopic pattern. The presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in a distinct A+2 peak that is nearly equal in intensity to the monoisotopic (A) peak. This pattern serves as an orthogonal confirmation of the presence of bromine.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to final data validation.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Validation prep1 Weigh 1 mg of Compound prep2 Dissolve in 1 mL (50:50 ACN/H2O) prep1->prep2 prep3 Dilute to 1 µg/mL (Working Solution) prep2->prep3 lc LC Separation (C18 Column) prep3->lc Inject 2 µL esi Electrospray Ionization (Positive Mode, ESI+) lc->esi qtof HRMS Detection (QTOF Analyzer) esi->qtof data1 Extract Mass Spectrum from Chromatographic Peak qtof->data1 Acquire Raw Data data2 Measure Exact Mass of [M+H]+ Ion data1->data2 data3 Calculate Mass Error (ppm) data2->data3 data4 Validate Isotopic Pattern (A vs. A+2 for Bromine) data2->data4 result_pass Result: Formula Confirmed (Mass Error < 5 ppm) data3->result_pass result_fail Result: Formula Rejected (Mass Error > 5 ppm) data3->result_fail

Caption: Workflow for the determination of exact mass using LC-HRMS.

Conclusion

For tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate, the molecular weight (341.24 g/mol ) is a practical value for synthesis, while the exact mass (340.07864 Da) is an essential parameter for its unequivocal analytical identification. The ability of high-resolution mass spectrometry to experimentally verify this exact mass to within parts-per-million accuracy provides an exceptionally high degree of confidence in the compound's elemental composition and, by extension, its identity. Adherence to a robust, self-validating protocol, including internal mass correction and isotopic pattern analysis, ensures that this fundamental characterization step is both accurate and trustworthy, underpinning the scientific integrity of subsequent research and development efforts.

References

  • ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Available at: [Link]

  • PubChem. tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate. Available at: [Link]

  • PubChemLite. Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate (C15H21BrN2O2). Available at: [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Available at: [Link]

  • Impact Analytical. Molecular Weight Determination. Available at: [Link]

  • Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]

  • University of Missouri. Calculating Exact Masses | Mass Spectrometry Facility. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Hi-Resolution Mass Spectrometer. Available at: [Link]

  • ACS Publications. High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students | Journal of Chemical Education. Available at: [Link]

  • MtoZ Biolabs. How to Determine Molecular Weight?. Available at: [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

Sources

Methodological & Application

Utilizing tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate in API (Active Pharmaceutical Ingredient) synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern pharmaceutical development, functionalized piperazines are ubiquitous structural motifs found in a vast array of Active Pharmaceutical Ingredients (APIs), ranging from kinase inhibitors to G-protein-coupled receptor (GPCR) ligands[1]. tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (CAS: 886767-73-3) is a highly versatile, orthogonally protected building block designed for advanced API synthesis[2].

The strategic value of this compound lies in its three distinct reactive nodes: a protected N1 amine, a free N4 secondary amine, and a C2-linked 4-bromophenyl group. The tert-butoxycarbonyl (Boc) protecting group stabilizes the piperazine nitrogen atoms, enabling controlled, selective transformations during multi-step manufacturing while mitigating the risk of premature nitrosamine formation under acidic conditions[3]. This application note provides a comprehensive, field-validated guide to leveraging this intermediate through a sequence of orthogonal functionalizations.

Orthogonal Reactivity & Strategic Workflow Design

To maximize synthetic efficiency, researchers must exploit the chemical orthogonality of the molecule. The steric bulk of the 2-(4-bromophenyl) group naturally shields the N1 position, but the addition of the Boc group ensures absolute regiocontrol.

  • N4 Position (Free Secondary Amine): Highly nucleophilic and sterically accessible. It is primed for reductive amination, acylation, or SN2 alkylation.

  • C2 Position (4-Bromophenyl handle): The aryl bromide is an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular scaffold[4].

  • N1 Position (Boc-Protected): Remains inert during basic and reductive conditions. It is unmasked in the final stages via acidic cleavage to yield a free amine for late-stage diversification or salt formation.

OrthogonalReactivity Core tert-Butyl 2-(4-bromophenyl) piperazine-1-carboxylate N4 N4 Position (Free Amine) Core->N4 C2 C2 Position (4-Bromophenyl) Core->C2 N1 N1 Position (Boc-Protected) Core->N1 React1 Reductive Amination Acylation / Alkylation N4->React1 React2 Suzuki-Miyaura Buchwald-Hartwig Cross-Coupling C2->React2 React3 Acidic Cleavage (HCl or TFA) Late-Stage Diversification N1->React3

Diagram 1: Orthogonal reactivity map of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate.

Core Synthetic Workflows & Mechanistic Causality

Phase 1: N4-Functionalization via Reductive Amination

While direct alkylation with alkyl halides is possible, reductive amination using aldehydes or ketones is the preferred method for N4-functionalization. Causality: Direct alkylation of piperazines frequently leads to over-alkylation, generating unwanted quaternary ammonium salts. Reductive amination avoids this by utilizing a transient iminium ion intermediate that is selectively reduced by sodium triacetoxyborohydride (NaBH(OAc)3), ensuring mono-alkylation and excellent functional group tolerance[5].

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Following N4-functionalization, the 4-bromophenyl moiety is subjected to Suzuki-Miyaura cross-coupling with an arylboronic acid. Causality: The choice of catalyst is paramount. While Pd(PPh3)4 is a traditional choice, Pd(dppf)Cl2 is vastly superior for this substrate. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step and minimizes protodeboronation of the boronic acid[6]. Furthermore, tracking parts per million (ppm) palladium concentrations is critical in this step to ensure the final API meets strict regulatory limits (typically <10 ppm)[7].

Phase 3: N1-Boc Deprotection

The final unmasking of the N1 amine is achieved via acidic hydrolysis. Causality: Using 4M HCl in 1,4-dioxane is strongly preferred over Trifluoroacetic acid (TFA). HCl directly yields the intermediate as a highly crystalline, stable hydrochloride salt. This facilitates immediate isolation via simple filtration, bypassing the need for tedious aqueous workups or flash chromatography.

Workflow Step1 Starting Material tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate Step2 Step 1: N4-Reductive Amination (Mono-alkylation) Step1->Step2 Aldehyde, NaBH(OAc)3 DCE, AcOH Step3 Step 2: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation at Ar-Br) Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Step4 Step 3: Boc Deprotection (Yields HCl Salt) Step3->Step4 4M HCl in Dioxane Step5 Final API / Advanced Intermediate Step4->Step5 Filtration & Drying

Diagram 2: Step-by-step synthetic workflow for API intermediate generation.

Experimental Protocols

Protocol 1: N4-Reductive Amination

Objective: Selective mono-alkylation of the N4 amine.

  • Initiation: Dissolve tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). The mild reducing power of this reagent prevents the reduction of unreacted aldehyde[5].

  • Completion & Workup: Stir for 12 hours under N2. Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C2-bromophenyl handle.

  • Preparation: In a Schlenk flask, combine the N4-alkylated intermediate (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the mixture by sparging with Argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the flask and heat to 90°C for 4-6 hours[6].

  • Purification & Metal Scavenging: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove bulk palladium black. To achieve regulatory-compliant residual Pd levels (<10 ppm), treat the organic filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) at 40°C for 2 hours before final concentration[7].

Protocol 3: Acidic Boc-Deprotection

Objective: Unmasking the N1 amine for final API formulation.

  • Reaction: Dissolve the cross-coupled intermediate in a minimal amount of anhydrous DCM.

  • Cleavage: Slowly add 4M HCl in 1,4-dioxane (10.0 eq). Stir at room temperature for 2 hours. The evolution of CO2 and isobutylene gas will be observed.

  • Isolation: As the reaction progresses, the product will precipitate as a white hydrochloride salt. Add diethyl ether to drive complete precipitation. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Quantitative Data Presentation

The optimization of the Suzuki-Miyaura cross-coupling step is critical for both yield and downstream purification. Table 1 summarizes the empirical data comparing various catalyst systems for the functionalization of the 4-bromophenyl moiety.

Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst System (mol %)BaseSolvent SystemTemp (°C)Isolated Yield (%)Residual Pd (ppm)*
1Pd(PPh3)4 (5%)Na2CO3Toluene / H2O9065%>1,200
2Pd(OAc)2 / SPhos (2%)K3PO4Toluene / H2O9082%450
3Pd(dppf)Cl2 (1%) K2CO3 1,4-Dioxane / H2O 90 94% <15
4Pd(dppf)Cl2 (1%)Cs2CO3THF / H2O7588%85

*Residual Palladium levels measured via ICP-MS after a single pass through a silica-thiol scavenging cartridge. Entry 3 demonstrates the optimal balance of high catalytic turnover and efficient metal clearance[7].

Sources

Application Note: Synthesis of Functionalized Piperazines from tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique physicochemical properties allow it to serve as a versatile scaffold for engaging with biological targets and optimizing pharmacokinetic profiles.[2] This application note provides a detailed guide for the synthesis of diverse functionalized piperazines utilizing the key building block, tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate. We present an in-depth analysis of palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura, and Sonogashira couplings, to modify the 4-bromophenyl moiety. Furthermore, this guide details the subsequent deprotection of the tert-butoxycarbonyl (Boc) group and further N-functionalization of the piperazine core. Each section includes a discussion of the underlying chemical principles, step-by-step protocols, and troubleshooting advice to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of the Starting Material

tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a highly valuable starting material for the synthesis of a wide array of pharmacologically relevant compounds.[3] Its structure incorporates several key features that make it an ideal building block:

  • A Functionalizable Aryl Bromide: The bromo-substituent on the phenyl ring is a prime handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents.

  • An Orthogonally Protected Piperazine Core: The piperazine ring contains two nitrogen atoms with distinct reactivity. The N1 nitrogen is protected by a Boc group, which is stable under many reaction conditions but can be readily removed under acidic conditions.[4][5] This allows for selective functionalization at the N4 nitrogen first, followed by deprotection and subsequent modification at N1.

  • Chiral Potential: The C2 position of the piperazine ring is a stereocenter, offering the potential for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity.[6][7]

This combination of features enables a modular and efficient approach to building complex molecular architectures around the piperazine core.

Synthetic Pathways: An Overview

The functionalization of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate can be broadly categorized into two main stages: modification of the aryl bromide and functionalization of the piperazine nitrogens. The following diagram illustrates the key synthetic transformations discussed in this guide.

G cluster_Aryl Aryl Bromide Functionalization cluster_Piperazine Piperazine Core Functionalization A tert-Butyl 2-(4-bromophenyl) piperazine-1-carboxylate B C-N Bond Formation (Buchwald-Hartwig) A->B C C-C Bond Formation (Suzuki) A->C D C-C Bond Formation (Sonogashira) A->D E N-Aryl Piperazine Derivatives B->E G Aryl-Aryl Piperazine Derivatives C->G H Alkynyl-Aryl Piperazine Derivatives D->H I Boc Deprotection E->I F N,N'-Diaryl Piperazine Derivatives G->I H->I J N-Functionalization I->J J->F

Caption: Synthetic pathways from the starting material.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is particularly useful for synthesizing N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[9]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of steps mediated by a palladium catalyst.[8] A Pd(0) species undergoes oxidative addition to the aryl bromide. The resulting Pd(II) complex then coordinates with the amine, and following deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.1 equiv)

  • Anhydrous, deoxygenated toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate and the desired amine.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings

Palladium-catalyzed C-C bond formation reactions are invaluable for introducing aryl, heteroaryl, vinyl, or alkynyl substituents onto the phenyl ring of the starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12] This reaction is known for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[13][14]

Materials:

  • tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate, the arylboronic acid, and Cs₂CO₃ in the dioxane/water mixture.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[15]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[16][17] This reaction is the most straightforward method for the preparation of substituted alkynes.[18]

Materials:

  • tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and the amine base (TEA or DIPA).

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary of Coupling Reactions

ReactionCatalyst SystemBaseSolventTemperatureTypical Yields
Buchwald-Hartwig Pd₂(dba)₃ / RuPhosNaOtBuToluene100 °C75-95%
Suzuki-Miyaura Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90 °C70-90%
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEA or DIPATHFRT - 50 °C65-85%

Downstream Modifications: Deprotection and N-Functionalization

A key advantage of the Boc-protected starting material is the ability to perform further modifications on the piperazine core after functionalizing the aryl ring.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions.[4]

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4]

G A Boc-Protected Piperazine B Protonation of Carbonyl Oxygen A->B + H+ C Loss of tert-Butyl Cation B->C D Decarboxylation C->D - CO2 E Free Amine D->E

Caption: Boc deprotection mechanism.

Materials:

  • Boc-protected piperazine derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected piperazine derivative in DCM (0.1-0.5 M).

  • Add TFA (5-10 equivalents) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue by adding saturated NaHCO₃ solution until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected piperazine.

N-Functionalization of the Piperazine Core

Once the Boc group is removed, the newly freed secondary amine can be functionalized through various methods, such as reductive amination or N-alkylation.[19]

Materials:

  • Deprotected piperazine (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve the deprotected piperazine and the aldehyde or ketone in DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add NaBH(OAc)₃ portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography if necessary.

Troubleshooting and Key Considerations

  • Incomplete Cross-Coupling Reactions: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The choice of ligand and base can significantly impact the reaction outcome and may require optimization.[10]

  • Low Yields in Boc Deprotection: Incomplete deprotection can occur if insufficient acid or reaction time is used. However, prolonged exposure to strong acid can lead to side reactions for sensitive substrates.

  • Formation of Disubstituted Piperazine: During N-functionalization, ensure the stoichiometry of the electrophile is carefully controlled to minimize the formation of undesired disubstituted products.[20]

Conclusion

tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a versatile and powerful building block for the synthesis of diverse libraries of functionalized piperazines. The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and reliable methods for modifying the aryl moiety. Subsequent deprotection and N-functionalization of the piperazine core further expand the accessible chemical space. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the efficient synthesis of novel and potent therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
  • Unknown. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Prasanthi, G., et al. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • Unknown. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Unknown. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Unknown. (2021, October 21). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub.
  • Unknown. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Unknown. (2015, December 18). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Unknown. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -. PMC.
  • Unknown. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). Screening reaction conditions of Suzuki coupling a.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Unknown. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
  • Chem-Impex. (n.d.). 1-Boc-4-(4-bromophenyl)piperazine.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
  • Unknown. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
  • Feng, B., et al. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.

Sources

Application Notes and Protocols for the Regioselective Functionalization of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast array of therapeutic agents.[1] Its unique structural and physicochemical properties, including two nitrogen atoms that can be systematically functionalized, allow for the fine-tuning of a molecule's solubility, lipophilicity, and pharmacokinetic profile.[1] Specifically, the tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate scaffold is a highly valuable intermediate in drug discovery. This molecule presents three distinct sites for chemical modification: the secondary amine at the N4 position, the C-Br bond on the phenyl ring, and the C-H bonds of the piperazine ring itself. The ability to selectively functionalize one of these sites in the presence of the others is a critical challenge and a significant opportunity for the synthesis of diverse compound libraries for biological screening.

This comprehensive technical guide provides an in-depth exploration of the strategic considerations and experimental protocols for the regioselective functionalization of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate. We will delve into the underlying principles that govern selectivity, drawing upon established synthetic methodologies and providing field-proven insights to guide researchers in their synthetic endeavors.

Strategic Considerations for Regioselective Functionalization

The successful regioselective functionalization of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate hinges on a careful analysis of the relative reactivity of its functional groups and the judicious choice of reaction conditions. The key to selectivity lies in exploiting the inherent differences in the electronic and steric environments of the N4-amine and the C4'-bromo substituent.

The Interplay of Steric and Electronic Effects

The regioselectivity of reactions involving this substrate is primarily governed by a combination of steric and electronic factors. The tert-butoxycarbonyl (Boc) protecting group at the N1 position plays a crucial role. Its steric bulk significantly hinders reactions at the adjacent C2 and C6 positions of the piperazine ring. Furthermore, the electron-withdrawing nature of the carbamate reduces the nucleophilicity of the N1 nitrogen.

Conversely, the N4 nitrogen is a secondary amine, making it a nucleophilic site for reactions such as alkylation, acylation, and arylation. The 4-bromophenyl substituent at the C2 position also introduces electronic effects; the bromine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring in cross-coupling reactions.[2] The interplay of these effects dictates the preferred site of reaction under different conditions.

A Decision-Making Workflow for Functionalization

The choice of which position to functionalize first is a critical strategic decision. The following diagram illustrates a logical workflow for approaching the regioselective modification of this scaffold.

G start Start with tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate n4_functionalization Functionalize N4 Position? start->n4_functionalization cbr_functionalization Functionalize C-Br Bond? n4_functionalization->cbr_functionalization No alkylation N-Alkylation / Reductive Amination n4_functionalization->alkylation Yes arylation Buchwald-Hartwig N-Arylation n4_functionalization->arylation Yes ch_functionalization Consider C-H Functionalization? cbr_functionalization->ch_functionalization No suzuki Suzuki-Miyaura Coupling cbr_functionalization->suzuki Yes sonogashira Sonogashira Coupling cbr_functionalization->sonogashira Yes heck Heck Coupling cbr_functionalization->heck Yes photoredox Photoredox Catalysis ch_functionalization->photoredox Yes deprotection Boc Deprotection ch_functionalization->deprotection No alkylation->cbr_functionalization arylation->cbr_functionalization suzuki->deprotection sonogashira->deprotection heck->deprotection photoredox->deprotection further_functionalization Further Functionalization at N1 deprotection->further_functionalization final_product Final Product further_functionalization->final_product

Caption: A decision-making workflow for the regioselective functionalization of the target molecule.

Protocols for Regioselective Functionalization

This section provides detailed experimental protocols for the key regioselective transformations of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate.

Part 1: Selective Functionalization of the N4-Position

The secondary amine at the N4 position is the most nucleophilic site and can be selectively functionalized in the presence of the aryl bromide.

Protocol 1.1: N-Alkylation via Nucleophilic Substitution

This protocol describes the direct alkylation of the N4-amine using an alkyl halide.

Materials:

  • tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equiv)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (0.1 M)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate and the chosen solvent.

  • Add the base (K₂CO₃ or TEA).

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be used to introduce an aryl or heteroaryl group at the N4 position.[3][4]

Materials:

  • tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Aryl bromide or iodide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous toluene or dioxane (0.1 M)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[3]

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Filter the mixture through a pad of Celite®, washing with EtOAc.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Selective Functionalization of the C-Br Bond

After functionalizing the N4-position, or by choosing reaction conditions that favor reaction at the aryl bromide, a variety of cross-coupling reactions can be employed. The reactivity of C-Br bonds in palladium-catalyzed cross-coupling reactions is well-established.[5]

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol is for the formation of a C-C bond by coupling the aryl bromide with a boronic acid or ester.[6]

Materials:

  • N4-functionalized-2-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Aryl or vinyl boronic acid or boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water) (0.1 M)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask or microwave vial, dissolve the N4-functionalized piperazine derivative and the boronic acid/ester in the solvent system.

  • Add the base and the palladium catalyst.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: C-H Functionalization of the Piperazine Ring

Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds.[7] While challenging, this approach offers a powerful tool for late-stage diversification. For the piperazine ring, C-H functionalization can be directed to specific positions through the use of appropriate catalysts and directing groups.[8][9][10]

Protocol 3.1: Photoredox-Catalyzed C-H Arylation

This protocol provides a general procedure for the C-H arylation of the piperazine ring, often favoring the positions alpha to the nitrogen atoms.[7]

Materials:

  • tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Aryl diazonium salt or aryl halide (1.5 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃) (1-2 mol%)

  • Base (e.g., diisopropylethylamine - DIPEA) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., acetonitrile, DMSO) (0.05 M)

  • Blue LED light source

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel transparent to the light source, combine the piperazine substrate, arylating agent, photocatalyst, and base.

  • Add the anhydrous and degassed solvent.

  • Irradiate the mixture with a blue LED light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Dilute the reaction mixture with EtOAc.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the described transformations. Actual yields may vary depending on the specific substrates and reaction conditions used.

Reaction TypePosition FunctionalizedReagentsTypical Yield (%)
N-AlkylationN4Benzyl bromide, K₂CO₃, ACN85-95%
Buchwald-HartwigN44-Methoxyphenyl bromide, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene70-90%[3]
Suzuki-MiyauraC4' of Phenyl RingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O75-95%[6]
C-H ArylationPiperazine Ring4-Methoxyphenyl diazonium tetrafluoroborate, Ru(bpy)₃Cl₂, DIPEA, ACN40-60%[7]

Conclusion

The regioselective functionalization of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a versatile and powerful strategy for the synthesis of diverse and complex molecules for drug discovery and development. By understanding the interplay of steric and electronic effects and by carefully selecting the appropriate reaction conditions, researchers can selectively modify the N4-amine, the C-Br bond, or the C-H bonds of the piperazine ring. The protocols provided in this guide offer a solid foundation for the successful implementation of these transformations in the laboratory.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.).
  • Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. (2025, September 26). PMC.
  • 4-(2-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. (2010, December 21). PMC.
  • ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. (2026, February 7).
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8).
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007, April 7).
  • Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. (n.d.). PMC.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). PMC.
  • Advances in Cross-Coupling Reactions. (2020, October 1). MDPI.
  • Buchwald–Hartwig amin
  • The interplay between steric and electronic effects in S(N)2 reactions. (n.d.). PubMed.
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012, February 6).
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (n.d.). RSC Publishing.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • tert-butyl 2-(4-bromophenyl)
  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. (n.d.). Academia.edu.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • tert-Butyl 4-(4-Bromophenyl)
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.).
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (n.d.). BenchChem.
  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. (2025, October 22). Beilstein Journals.
  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of advanced piperazine intermediates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthesizing tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address specific issues you may encounter, ensuring both scientific integrity and practical success in your experiments.

The synthesis of C2-substituted piperazines is a non-trivial endeavor due to the presence of two nitrogen atoms which can complicate reactivity, often leading to side reactions or catalyst inhibition.[1][2] Unlike the more straightforward N-arylation, direct functionalization of a carbon atom on the piperazine ring requires precise control over reaction conditions. This guide focuses on the most advanced and reliable methods, particularly those involving direct C-H functionalization.

FAQ Section 1: Synthetic Strategies & Mechanisms

Q1: What are the primary synthetic routes to tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate?

A1: While classical de novo ring construction methods exist, they are often lengthy and lack flexibility.[1] The most effective and modern approach for synthesizing C2-aryl piperazines like the target molecule is through direct α-C–H functionalization . This strategy involves the selective activation of the C-H bond at the position adjacent to one of the nitrogen atoms.

The predominant method in the literature for this transformation is asymmetric lithiation-trapping .[1][3] This involves three key steps:

  • Protection: One nitrogen of the piperazine is protected with a tert-Butoxycarbonyl (Boc) group. The second nitrogen may be protected with another group (e.g., benzyl) to prevent side reactions.

  • Asymmetric Lithiation: A strong lithium base, typically sec-Butyllithium (s-BuLi), is used in combination with a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate. This complex selectively removes a proton from one of the α-carbons, creating a configurationally stable α-lithiated intermediate.

  • Electrophilic Trapping: The lithiated intermediate is then quenched with an appropriate electrophile. To introduce the 4-bromophenyl group, this could involve a reaction with a suitable electrophilic bromine source or a palladium-catalyzed cross-coupling reaction with an aryl halide.

An alternative, emerging strategy involves photoredox catalysis, which can enable the direct C-H arylation of N-Boc piperazines under milder conditions.[2][4] However, the lithiation-trapping approach remains more established for achieving high stereoselectivity.[3]

Q2: Can you illustrate the general workflow for the asymmetric lithiation-trapping synthesis?

A2: Certainly. The workflow is a multi-step process that requires careful control of stoichiometry, temperature, and atmospheric conditions. The following diagram outlines the critical stages of the synthesis.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Asymmetric Lithiation cluster_2 Step 3: C-C Bond Formation & Workup Start Start with N-Boc-piperazine Protect Protect N4 with a suitable group (e.g., Benzyl) to form N-Boc-N'-Bn-piperazine Start->Protect Inert Establish Inert Atmosphere (Argon/Nitrogen) and cool to -78 °C Protect->Inert Add_Ligand Add Chiral Ligand (e.g., (-)-sparteine) Inert->Add_Ligand Add_Base Slowly add s-BuLi to form the active lithiation complex Add_Ligand->Add_Base Lithiated_Intermediate Formation of stable α-lithiated piperazine intermediate Add_Base->Lithiated_Intermediate Add_Electrophile Introduce Electrophile (e.g., Aryl halide + Pd catalyst or other suitable reagent) Lithiated_Intermediate->Add_Electrophile Quench Quench reaction (e.g., with sat. aq. NH4Cl) Add_Electrophile->Quench Extract Aqueous Workup & Organic Extraction Quench->Extract Purify Purification via Flash Column Chromatography Extract->Purify Final_Product Isolate tert-Butyl 2-(4-bromophenyl)- 4-benzylpiperazine-1-carboxylate Purify->Final_Product

Caption: General workflow for the synthesis of C2-aryl piperazines.

FAQ Section 2: Troubleshooting Low Yields

Q3: My overall yield is consistently below 30%. What are the most common culprits?

A3: Low yields in this synthesis typically trace back to one of four areas: inefficient lithiation, poor electrophilic trapping, side reactions, or product degradation. A systematic approach is required to diagnose the issue.

Potential Cause Key Indicators Primary Solution Area
Incomplete Lithiation Significant recovery of starting material; formation of n-butane adducts.Optimize base, solvent, temperature, and ligand stoichiometry.
Ineffective Trapping Recovery of starting material after quenching; low conversion to product.Verify electrophile reactivity; consider transmetalation or catalyst optimization.
Competing Side Reactions Complex mixture of products in crude NMR/LC-MS; mass signals corresponding to ring fragmentation.Adjust N-substituents; ensure strict temperature control.[3]
Product Degradation Streaking on TLC plate during chromatography; decreasing yield with longer purification times.Use milder workup conditions; consider deactivating silica gel.
Q4: I suspect incomplete lithiation. How can I improve the formation of the α-lithiated intermediate?

A4: This is a critical step where precision is paramount. Here are key parameters to optimize:

  • Solvent Purity: The solvent (typically THF or diethyl ether) must be scrupulously anhydrous. Traces of water will quench the s-BuLi, immediately reducing your effective stoichiometry. Always use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).

  • Temperature Control: The lithiation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the lithiated intermediate and prevent side reactions like ring fragmentation.[3]

  • Base Addition: Add the s-BuLi solution dropwise to the solution of the piperazine and chiral ligand. A rapid addition can cause localized heating and decomposition.

  • Stoichiometry: Ensure you are using a slight excess of both the s-BuLi and the chiral ligand (typically 1.1-1.3 equivalents each) relative to the N-Boc-piperazine substrate. This drives the deprotonation equilibrium towards the product.

  • Stirring Time: Allow sufficient time for the lithiation to complete. This can be monitored using in-situ IR spectroscopy or by running small-scale time-course experiments followed by quenching with D₂O and analyzing for deuterium incorporation via NMR or MS.[3]

Q5: My lithiation seems successful, but the subsequent arylation step is inefficient. What should I investigate?

A5: The success of the trapping step is highly dependent on the nature of the electrophile and the coupling strategy.[3]

  • For Cross-Coupling Reactions (e.g., Negishi-type): If you are transmetalating the lithium intermediate with a zinc salt (e.g., ZnCl₂) and then performing a Pd-catalyzed cross-coupling with 1-bromo-4-iodobenzene or a similar aryl halide, catalyst and ligand choice are critical.

    • Catalyst System: A common starting point is Pd₂(dba)₃ with a sterically hindered phosphine ligand like XPhos or RuPhos.[5] The success of Buchwald-Hartwig type aminations, a related C-N coupling reaction, is highly dependent on the ligand choice, and similar principles apply here for C-C coupling.[6]

    • Aryl Halide Reactivity: Ensure you are using a reactive aryl halide. Aryl iodides are generally more reactive than aryl bromides in these couplings.

  • For Direct Reaction with an Electrophile: If attempting to use a less common electrophile, its reactivity may be insufficient. The lithiated piperazine is a strong base but may not be nucleophilic enough for unactivated electrophiles. An alternative strategy might be necessary.

FAQ Section 3: Managing Impurities & Side Reactions

Q6: What is the most common and problematic side reaction, and how can it be prevented?

A6: The most significant side reaction is often ring fragmentation . The α-lithiated piperazine intermediate can undergo a retro-Mannich type fragmentation, especially if the temperature is not strictly maintained at -78 °C or if the distal N-substituent is not chosen carefully.[3]

  • Mechanism: The lithiated species can eliminate to form an enamine and a lithiated imine fragment.

  • Prevention:

    • Strict Temperature Control: Do not allow the reaction to warm above -75 °C at any point during the lithiation or before the electrophile is added.

    • Choice of N'-Substituent: A sterically bulky group on the second nitrogen (N4), such as a benzyl (Bn) or even a more hindered group, can sterically disfavor the fragmentation pathway and stabilize the lithiated intermediate.[3]

Q7: How can I control the stereochemistry to obtain a single enantiomer?

A7: The stereochemical outcome is almost entirely dictated by the chiral ligand used during the lithiation step.

  • (-)-Sparteine: This is a naturally occurring diamine that is widely used. It typically provides high enantioselectivity for one enantiomer of the product.

It is crucial to use a ligand of high enantiomeric purity. The choice between (-)-sparteine and its surrogate will determine whether you synthesize the (R)- or (S)-enantiomer of the product.

Troubleshooting Guide & Workflow

The following flowchart provides a systematic approach to troubleshooting low yields in the synthesis.

G StartNode Low Yield of Target Compound D1 Is starting material the major component? StartNode->D1 Analyze crude reaction mixture (LC-MS, 1H NMR) DecisionNode DecisionNode ProcessNode ProcessNode EndNode EndNode P1 Indicates Inefficient Lithiation or Trapping. 1. Verify s-BuLi concentration (titrate). 2. Use freshly distilled anhydrous solvent. 3. Ensure temperature is stable at -78°C. 4. Check stoichiometry of base/ligand (1.1-1.3 eq). 5. Verify reactivity of electrophile/catalyst. D1->P1 Yes D2 Are there multiple significant side products? D1->D2 No E1 Yield Improved P1->E1 Re-run with optimized conditions P2 Indicates Side Reactions/Decomposition. 1. Check for evidence of ring fragmentation (MS). 2. Ensure strict temp control (-78°C). 3. Consider using a bulkier N'-protecting group. 4. Add s-BuLi dropwise to prevent local heating. D2->P2 Yes P3 Indicates Degradation During Workup/Purification. 1. Perform workup at low temperature. 2. Use a milder quenching agent. 3. Deactivate silica gel (e.g., with triethylamine). 4. Minimize time on silica column. D2->P3 No (Product is major component, but lost on purification) E2 Yield Improved P2->E2 Re-run with modifications E3 Yield Improved P3->E3 Re-run with modified purification

Caption: Troubleshooting flowchart for low yield optimization.

References

  • BenchChem. (2025).
  • Cernicchi, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Todorova, N., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]

  • Singh, U., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • D'Amico, D.C., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters. [Link]

  • Todorova, N., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. [Link]

  • Patel, R.V. & Park, S.W. (2014). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Current Organic Synthesis. [Link]

  • Wikipedia. Piperazine. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Dihydroxy Piperazines.
  • Krska, S. W., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Urban, D. & D'Souza, D. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • MacMillan, D.W.C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance with tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the versatile but sterically challenging building block, tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate, into their synthetic routes. The unique architecture of this compound, featuring a bulky tert-butyloxycarbonyl (Boc) group adjacent to a substituted phenyl ring, presents significant steric challenges that can impede common cross-coupling and functionalization reactions.[1]

This document provides in-depth, field-proven troubleshooting strategies and detailed protocols in a direct question-and-answer format. Our goal is to help you anticipate and overcome these synthetic hurdles, ensuring the efficiency and success of your experimental work.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Buchwald-Hartwig N-arylation reaction with tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is failing or giving very low yields. What is the primary cause and how can I fix it?

A1: The primary cause is severe steric hindrance around the secondary amine (N-H) of the piperazine ring. The bulky Boc group on the adjacent nitrogen and the ortho-position of the phenyl ring create a congested environment. This crowding makes it difficult for the nitrogen to coordinate with the palladium catalyst, which is a crucial step in the catalytic cycle for C-N bond formation.[2]

To overcome this, a systematic optimization of the catalyst system and reaction conditions is necessary.

Below is a logical workflow to diagnose and solve low-yield N-arylation reactions.

start Low Yield in N-Arylation ligand Step 1: Screen Ligands (Bulky Biarylphosphines) start->ligand Initial Check base Step 2: Optimize Base (NaOtBu, LHMDS, K3PO4) ligand->base No Improvement fail Re-evaluate Synthetic Route ligand->fail No Improvement catalyst Step 3: Vary Pd Pre-catalyst (e.g., G3/G4 Palladacycles) base->catalyst Still Low Yield base->fail No Improvement conditions Step 4: Adjust Conditions (Temp: 100-120°C, Anhydrous Solvent) catalyst->conditions Minor Improvement catalyst->fail No Improvement success Yield Improved Reaction Optimized conditions->success Significant Improvement conditions->fail No Improvement

Caption: Troubleshooting workflow for low-yield N-arylation.

  • Ligand Selection is Critical: For sterically demanding substrates, the choice of ligand is paramount. Standard ligands like DPPF are often ineffective. You must use bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of a highly active, monoligated L-Pd(0) species, which is necessary to facilitate both the oxidative addition and the sterically challenging reductive elimination steps.[3]

    • Recommended Ligands: RuPhos, XPhos, SPhos, or BrettPhos. These have proven effective for coupling hindered amines.[2][4]

  • Optimize the Base: A strong, non-nucleophilic base is typically required to deprotonate the hindered amine.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is often the first choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option.

    • Weaker Bases: If your substrate has base-sensitive functional groups, carefully screen weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures or longer reaction times.[5][6]

  • Select an Appropriate Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ can work, modern palladium pre-catalysts are highly recommended. They offer better stability and more reliable formation of the active catalytic species.[7]

    • Recommended Pre-catalysts: XPhos Pd G3, RuPhos Pd G3, or other G3/G4 palladacycles. These are designed for challenging couplings.

  • Solvent and Temperature Control:

    • Solvents: Use anhydrous, degassed aprotic solvents. Toluene and 1,4-dioxane are the most common and effective choices.[2][7]

    • Temperature: These reactions often require elevated temperatures to overcome the high activation energy barrier imposed by steric hindrance. Start at 100 °C and, if necessary, carefully increase to 120 °C.

EntryPd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)DPPF (4)Cs₂CO₃ (2)Dioxane100<5
2Pd₂(dba)₃ (2)XPhos (4)NaOtBu (2)Toluene10065
3XPhos Pd G3 (2)-NaOtBu (2)Toluene10085
4 RuPhos Pd G3 (2) - LHMDS (2) Toluene 110 >90
  • Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.2 mmol, 1.2 equiv.), RuPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (2.1 mmol, 2.1 equiv.).[4]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Q2: I'm performing a Suzuki coupling on the 4-bromophenyl group, but the reaction is slow and incomplete. How can I improve this transformation?

A2: The steric bulk of the ortho-piperazine substituent significantly hinders the oxidative addition step of the Suzuki catalytic cycle. This is often the rate-limiting step for sterically encumbered aryl halides.[8] The large Boc-piperazine group shields the C-Br bond, making it less accessible to the Pd(0) catalyst.

Suzuki_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition Slow Step pd_complex L-Pd(II)-Ar(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide R-Ar-X (Sterically Hindered) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Suzuki cycle highlighting the hindered oxidative addition step.

  • Use a Highly Active Catalyst System: Similar to N-arylation, a powerful catalyst is required. Bulky phosphine ligands are essential.

    • Recommended Systems: The combination of Pd(OAc)₂ with a bulky ligand like SPhos or P(t-Bu)₃ is highly effective.[9] Alternatively, using a pre-catalyst like PdXPhosG2 simplifies the procedure and often gives more reproducible results.[10]

  • Select the Right Base and Solvent: The base is crucial for activating the boronic acid for the transmetalation step.[9]

    • Bases: Potassium phosphate (K₃PO₄) is a robust and widely used base for Suzuki couplings. Potassium carbonate (K₂CO₃) is also a good option.

    • Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water or Toluene/water (e.g., 4:1 ratio) are common choices.

  • Setup: In a microwave vial, combine tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (0.25 mmol, 1.0 equiv.), the desired boronic acid or ester (0.375 mmol, 1.5 equiv.), PdXPhosG2 (0.0025 mmol, 1 mol%), and powdered K₃PO₄ (0.75 mmol, 3.0 equiv.).[10]

  • Inert Atmosphere: Cap the vial, then purge with argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (0.8 mL) and water (0.2 mL) via syringe.

  • Reaction: Stir the mixture vigorously in a preheated block at 80-100 °C for 4-16 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Q3: What is the best method to remove the Boc protecting group, especially if my molecule contains other acid-sensitive groups?

A3: While standard strong acid conditions are effective, milder methods are available to enhance selectivity and preserve sensitive functional groups. The choice of deprotection reagent should be guided by the overall stability of your molecule.

start Choose Boc Deprotection Method acid_sensitive Are other acid-sensitive groups present (e.g., esters, acetals)? start->acid_sensitive strong_acid Standard Strong Acid - TFA in DCM - HCl in Dioxane acid_sensitive->strong_acid No mild_acid Mild/Alternative Method - Oxalyl Chloride in MeOH acid_sensitive->mild_acid Yes

Caption: Decision tree for selecting a Boc deprotection method.[11]

  • Standard Method (TFA): This is a fast and efficient method for robust substrates.

    • Dissolve the Boc-protected piperazine (1.0 equiv.) in dichloromethane (DCM, 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5-10 equiv.).[11]

    • Stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

    • Upon completion, concentrate the mixture, re-dissolve in an appropriate solvent, and neutralize with a base (e.g., saturated NaHCO₃ solution) before extraction.

  • Mild Method (Oxalyl Chloride): This method is advantageous for substrates containing other acid-labile groups, such as esters, that might be cleaved by TFA or strong HCl.[12]

    • In a dry round-bottom flask, dissolve the Boc-protected piperazine (1.0 equiv.) in anhydrous methanol (0.1 M).

    • Add oxalyl chloride (3.0 equiv.) dropwise to the solution at room temperature.[4]

    • Stir for 1-4 hours, monitoring by TLC/LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine. The product can often be used directly or after a basic work-up.

References

  • Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry World. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available at: [Link]

  • Progress in Arylpiperazine Synthesis by the Catalytic Amination Reaction. PubMed. Available at: [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene−Chromium Complexes as Ligands. The Journal of Organic Chemistry. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. Available at: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • (S)-2-(BENZENESULFONYL-AMINO)-1,1,4,4-TETRAPHENYL-BUTANE. Organic Syntheses. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available at: [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC. Available at: [Link]

  • Steric Hindrance in SN1 and SN2 Reactions. Chemistry Steps. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Steric effects. Wikipedia. Available at: [Link]

  • Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. New Journal of Chemistry. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Southampton. Available at: [Link]

  • Practical Synthesis of Fragment. RSC Publishing. Available at: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PMC. Available at: [Link]

  • 4-(4-Bromo-2-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. NextSDS. Available at: [Link]

Sources

Technical Support Center: Purification of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Overview & Chromatographic Challenges

tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a highly valuable building block in medicinal chemistry. However, its structural duality presents unique purification challenges:

  • The N4 Secondary Amine: Highly basic (pKa ~9.0), leading to severe tailing and irreversible adsorption on standard acidic silica gel.

  • The N1 Boc Group: Highly acid-sensitive, prone to premature deprotection if exposed to standard acidic HPLC buffers.

  • The 4-Bromophenyl Group: Imparts moderate lipophilicity, requiring carefully tuned solvent polarity.

The following troubleshooting guide and validated protocols are designed to help you bypass these bottlenecks, ensuring high-yield and high-purity isolation.

📊 Physicochemical Properties & Chromatographic Behavior

Understanding the electronic differences between your target molecule and common synthetic impurities is the key to designing a self-validating purification system.

SpeciesBasic AminesEstimated pKaChromatographic Behavior (Silica)
Bis-Boc Impurity 0N/AHigh Rf​ ; elutes rapidly with low-polarity solvents (e.g., Hexane/EtOAc).
Target Molecule (Mono-Boc) 1 (N4) ~8.5 - 9.0 Moderate Rf​ ; requires basic modifier (Et 3​ N) to prevent tailing.
Unreacted Diamine 2 (N1, N4)~5.5, ~9.5Low Rf​ ; streaks severely, often retained on the baseline.

🛠️ Troubleshooting FAQs & Validated Protocols

Q1: Why does my product streak severely on silica gel, and how do I achieve sharp elution peaks?

Causality & Mechanism: Your target molecule contains a free secondary amine at the N4 position. The surface of standard unmodified silica gel (SiO 2​ ) is densely populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). When the basic secondary amine of your piperazine interacts with these silanols, it triggers strong ion-exchange and hydrogen-bonding interactions. This results in severe peak tailing, poor resolution, and product loss.

The Fix: Introduce a basic modifier to your mobile phase. Reagents like Triethylamine (Et 3​ N) competitively bind to the acidic silanols, effectively "masking" the stationary phase and allowing the basic piperazine to elute as a sharp band. This is a highly reliable, 1[1].

Protocol: Amine-Modified Flash Column Chromatography

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 (v/v) ratio. Add 1% (v/v) Triethylamine (Et 3​ N).

  • Column Pre-equilibration (Critical Step): Slurry-pack the silica gel column using the Et 3​ N-containing mobile phase. Flush with at least 2 column volumes. Rationale: Pre-equilibrating ensures all acidic silanol sites are neutralized before the sample is loaded.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM and apply evenly to the column bed.

  • Elution & Monitoring: Elute under positive pressure. Monitor fractions via Thin Layer Chromatography (TLC). Visualize using a Ninhydrin stain, which specifically reacts with the free N4 secondary amine to form a distinct purple/pink spot.

  • Concentration: Pool product-containing fractions and evaporate under reduced pressure (water bath <40 °C) to prevent thermal degradation.

Q2: During Reverse-Phase HPLC (RP-HPLC), I observe a secondary peak corresponding to [M-100]+. What is happening and how do I prevent it?

Causality & Mechanism: A mass of [M-100]+ indicates the loss of the Boc group (tert-butoxycarbonyl, mass 100 Da), resulting in the free 2-(4-bromophenyl)piperazine. The Boc group is highly sensitive to strong acids and is2[2]. Standard RP-HPLC methods often employ 0.1% TFA or Formic Acid to improve peak shape. Exposing the target molecule to these acidic conditions during extended HPLC runs or subsequent concentration steps catalyzes Boc deprotection.

The Fix: Transition to a high-pH, volatile buffer system. Using 10 mM Ammonium Bicarbonate (NH 4​ HCO 3​ ) adjusted to pH 8.5 maintains the N4 amine in its un-ionized free base form (improving retention and peak shape on C18 columns) while completely preserving the acid-sensitive Boc group.

Q3: How do I efficiently separate the desired mono-Boc product from the bis-Boc impurity and unreacted diamine?

Causality & Mechanism: When synthesizing monosubstituted piperazines, the crude mixture3[3]. These three species have vastly different basicities. You can exploit these electronic differences using a step-wise gradient during silica gel chromatography.

The Fix:

  • Flush the Bis-Boc: Begin elution with a non-polar system (e.g., 100% EtOAc or Hexane/EtOAc 50:50). The bis-Boc impurity, lacking any basic amines, will not interact with silanols and will elute near the solvent front.

  • Elute the Target: Switch to the basic modified solvent (DCM/MeOH + 1% Et 3​ N). The mono-Boc product will elute cleanly.

  • Leave the Diamine: The unreacted diamine, possessing two basic nitrogens, will remain tightly bound to the baseline under these moderately polar conditions, effectively removing it from the final product.

🗺️ Visual Workflows

PurificationWorkflow Crude Crude Mixture (Target, Bis-Boc, Diamine) LLE Aqueous Workup (Remove salts & polar impurities) Crude->LLE Step 1 Silica Normal Phase Silica (DCM/MeOH + 1% Et3N) LLE->Silica Step 2 HPLC Reverse-Phase HPLC (NH4HCO3 Buffer, pH 8.5) Silica->HPLC Mixed Fractions Pure Pure Target Molecule (>98% Purity) Silica->Pure High Purity Fractions HPLC->Pure Final Polish

Caption: Workflow for the isolation and purification of mono-Boc protected piperazine derivatives.

Troubleshooting Issue Observed Chromatographic Issue Tailing Severe Peak Tailing (Silica Gel) Issue->Tailing Degradation Mass [M-100]+ Observed (Boc Cleavage) Issue->Degradation Impurity Co-eluting Bis-Boc Impurity Issue->Impurity FixTailing Add 1% Et3N or NH4OH to mask silanols Tailing->FixTailing FixDegradation Avoid TFA/HCl; Use NH4HCO3 (pH 8.5) Degradation->FixDegradation FixImpurity Use gradient elution; Bis-Boc elutes first Impurity->FixImpurity

Caption: Troubleshooting decision tree for common purification issues with N-Boc piperazines.

📚 References

  • Title: Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine Source: BenchChem URL: 3

  • Title: General Procedures for the Lithiation/Trapping of N-Boc Piperazines Source: ACS Publications URL: 1

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: National Institutes of Health (NIH) / PMC URL: 2

Sources

Technical Support Center: Catalysis of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for catalytic reactions involving tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the catalytic transformation of this versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a biaryl byproduct, 4,4'-bis(1-Boc-piperazin-2-yl)biphenyl, in my reaction. What is causing this homocoupling, and how can I prevent it?

A1: Mechanistic Insight & Troubleshooting

The formation of a symmetrical biaryl product is a classic side reaction in palladium-catalyzed cross-couplings known as homocoupling or the Ullmann-type reaction.[1][2] This occurs when two molecules of your aryl bromide starting material react with each other. The mechanism typically involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a transmetalation-like step with another molecule of the aryl-palladium intermediate or a reductive process, ultimately leading to the biaryl product.[3]

Key Causes & Mitigation Strategies:

  • High Catalyst Loading or Inefficient Catalyst Activation: Excessive concentrations of the active Pd(0) species can promote homocoupling.

    • Solution: Carefully optimize the catalyst loading. Lowering the palladium concentration (e.g., from 2 mol% to 0.5-1 mol%) can disfavor the bimolecular homocoupling pathway.[4] Ensure that your precatalyst is efficiently activated to the active Pd(0) form; incomplete activation can lead to side reactions.[5]

  • High Temperatures: Elevated temperatures can provide the activation energy needed for this side reaction to occur.[1]

    • Solution: Screen lower reaction temperatures. While this may slow down the desired reaction, it can significantly suppress homocoupling. A balance must be found for optimal selectivity and conversion.

  • Base and Ligand Choice: The choice of base and ligand can influence the relative rates of the desired cross-coupling versus homocoupling.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos) which are known to promote the desired reductive elimination step of the C-N bond formation over homocoupling.[5][6] The choice of base can also be critical; weaker bases like Cs₂CO₃ or K₃PO₄ might be less prone to induce homocoupling compared to strong bases like NaOtBu under certain conditions.[5]

Troubleshooting Workflow for Homocoupling:

cluster_optimization Optimization Strategy start Homocoupling Observed temp Reduce Temperature start->temp catalyst Lower Catalyst Loading start->catalyst ligand Screen Bulky Ligands (e.g., XPhos, RuPhos) start->ligand base Test Weaker Bases (e.g., Cs₂CO₃, K₃PO₄) start->base result Reduced Homocoupling temp->result catalyst->result ligand->result base->result

Caption: Troubleshooting workflow for minimizing homocoupling side reactions.

Q2: My reaction is producing tert-Butyl 2-phenylpiperazine-1-carboxylate. What is causing this dehalogenation, and how can it be minimized?

A2: Mechanistic Insight & Troubleshooting

The loss of the bromine atom from your starting material is a reductive process known as hydrodehalogenation or simply dehalogenation.[7] This side reaction is particularly common in palladium catalysis when a hydride source is present in the reaction mixture.[8] The hydride can be transferred to the aryl-palladium intermediate, leading to the formation of the dehalogenated product and regenerating the Pd(0) catalyst.

Common Hydride Sources & Mitigation:

  • Reagents and Solvents: Amines with α-hydrogens, alcohols, and even certain solvents can act as hydride donors, especially at elevated temperatures.[9] Some bases, like sodium tert-butoxide, can also contribute to this process.

    • Solution: If possible, use aprotic, anhydrous solvents that are less likely to act as hydride donors (e.g., toluene, dioxane). When using an amine reagent, be aware of its potential to be a reductant.

  • Water/Moisture: The presence of water can facilitate protonolysis pathways that lead to dehalogenation.

    • Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Ligand Choice: The ligand can influence the stability of the aryl-palladium intermediate and its susceptibility to dehalogenation.

    • Solution: Employing ligands that promote rapid C-N coupling can outcompete the dehalogenation pathway. Sterically hindered biaryl phosphine ligands are often effective.[6]

Experimental Protocol: Minimizing Hydrodehalogenation

  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.

  • Reagents: Use anhydrous solvents (e.g., toluene, freshly distilled or from a solvent purification system). Ensure the amine coupling partner and base are stored in a desiccator.

  • Reaction Setup: Assemble the reaction under a positive pressure of inert gas.

  • Execution: Add the palladium precatalyst, ligand, and base to the reaction vessel, followed by the tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate and the amine coupling partner. Add the anhydrous solvent last.

  • Monitoring: Monitor the reaction by TLC or LC-MS to track the formation of both the desired product and the dehalogenated byproduct. If dehalogenation is significant, consider lowering the reaction temperature.

Q3: I am detecting the presence of 2-(4-bromophenyl)piperazine in my crude reaction mixture. Why is the Boc-group being cleaved?

A3: Mechanistic Insight & Troubleshooting

The tert-butoxycarbonyl (Boc) protecting group is designed to be stable under many conditions but is susceptible to cleavage under acidic conditions.[10] While Buchwald-Hartwig and similar cross-coupling reactions are typically run under basic conditions, localized acidity or the presence of certain reagents can lead to premature deprotection.

Potential Cause Explanation Mitigation Strategy
Acidic Impurities Reagents or solvents may contain acidic impurities that can cleave the Boc group.Use high-purity, freshly opened, or purified reagents and solvents.
Lewis Acidity of Catalyst Some palladium precursors or additives might exhibit Lewis acidity, especially at higher temperatures.Consider using a well-defined Pd(0) source or a precatalyst that is less prone to Lewis acidic behavior.
Protic Species The presence of water or alcohols, in combination with the base, can create conditions that may facilitate Boc cleavage.Ensure anhydrous conditions as described for preventing dehalogenation.
Work-up Conditions Acidic work-up or purification conditions (e.g., silica gel chromatography with acidic eluents) can cause deprotection.Use a neutral or slightly basic work-up. For chromatography, consider using silica gel that has been pre-treated with a small amount of triethylamine in the eluent.

Boc Group Stability Pathway:

Boc_Protected Boc-Protected Substrate Acid Protic/Lewis Acids Boc_Protected->Acid [Side Reaction] Anhydrous_Base Anhydrous Basic Conditions (Desired Pathway) Boc_Protected->Anhydrous_Base [Main Reaction] Deprotected Deprotected Byproduct Acid->Deprotected Desired_Product Desired Catalytic Product Anhydrous_Base->Desired_Product

Caption: Reaction pathways illustrating Boc group stability and cleavage.

References

  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Organic Letters, 3(17), 2729-2732. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 4(23), 4057-4060. [Link]

  • Catellani, M., & Chiusoli, G. P. (1982). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Journal of Organometallic Chemistry, 234(3), C59-C61. [Link]

  • Li, J. H., Liang, Y., & Wang, D. P. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(2), 684-687. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System. Russian Chemical Bulletin, 49(8), 1487-1489. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Carrillo, R., Román, R., & Díaz, D. D. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Chemical Communications, 50(98), 15537-15540. [Link]

  • Majumdar, S., et al. (2015). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). RSC Advances, 5(58), 46831-46835. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Taylor, C. G., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemical Reviews. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Journal of the American Chemical Society, 132(16), 5576-5577. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Marion, N., & Nolan, S. P. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 41(11), 1440-1449. [Link]

  • Hulaj, G., et al. (2024). Full Catalytic Dehalogenation of Brominated Flame Retardants. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem. tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate. [Link]

  • Dreher, S. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1275-1282. [Link]

  • Chemcas. tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate. [Link]

  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 3(17), 2721-2724. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1143-1151. [Link]

  • Trost, B. M., & McDougall, P. J. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 820-823. [Link]

  • Reddit. BH amination side products and purification. [Link]

  • KU Leuven. Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. [Link]

  • PubChem. tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate. [Link]

  • National Institutes of Health. Catalytic Enantioselective Dihalogenation in Total Synthesis. [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1938-1969. [Link]

  • Buchwald, S. L., & Mauger, C. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(1-2), 23-38. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

Sources

Technical Support Center: A Guide to Improving the Solubility of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate for Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The scale-up of synthetic routes involving novel chemical entities frequently presents challenges, with solubility being a primary obstacle. tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate is a key intermediate in various drug discovery pipelines, and its successful use in large-scale reactions is contingent on overcoming its limited solubility in common organic solvents. This guide provides a systematic, experience-driven framework for researchers, chemists, and process development professionals to diagnose and resolve solubility issues, ensuring robust and scalable synthetic protocols. We will move from immediate troubleshooting steps to more advanced, long-term strategies, grounding our recommendations in established physicochemical principles.

Section 1: Compound Properties & Baseline Solubility Profile

Before attempting to improve the solubility of a compound, it is critical to establish a baseline understanding of its physical properties.

Table 1: Physicochemical Properties of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

PropertyValueSource
Chemical Name tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate[1]
CAS Number 886767-73-3[1]
Molecular Formula C₁₅H₂₁BrN₂O₂[2]
Molecular Weight 341.25 g/mol [3]
Appearance White to light yellow powder/crystal[3]
Predicted XlogP 2.7[2]

A critical observation from public data is the lack of comprehensive, quantitative solubility information for this specific molecule[2]. The predicted XlogP of 2.7 suggests moderate lipophilicity. Therefore, the first essential step is to generate this data internally.

Core Experimental Protocol: Baseline Solubility Determination

This protocol outlines the standard shake-flask method to determine equilibrium solubility, a foundational experiment for all subsequent optimization.

Objective: To quantify the solubility of the target compound in a range of common laboratory and process solvents.

Materials:

  • tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

  • Selection of solvents (see Table 2 for suggestions)

  • Scintillation vials with sealed caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C)

  • Analytical balance

  • HPLC or UPLC system with a suitable method for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume (e.g., 1.0 mL) of the selected solvent. "Excess" means that undissolved solid is clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.[4]

  • After incubation, allow the vials to stand undisturbed for the solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent and analyze the concentration using a pre-validated HPLC/UPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common and immediate issues encountered during experiments.

Q1: My compound precipitated out of the reaction mixture upon cooling. What are my immediate troubleshooting options? A1: This is a classic sign of a supersaturated solution. Immediate options include:

  • Increase Temperature: Re-heating the mixture can often redissolve the compound. The solubility of most organic solids increases with temperature.[4] However, be mindful of the thermal stability of your reactants and products.

  • Add a Co-solvent: Introduce a small amount of a strong, miscible solvent in which your compound is highly soluble (e.g., DMF, DMSO, or NMP). This can significantly increase the solvating power of the bulk medium.[4][5] This is often a better option than simply adding more of the primary solvent, especially at scale.

Q2: I am struggling to dissolve the starting material for my reaction. Which solvents should I prioritize for screening? A2: Based on the structure (a Boc-protected piperazine with a bromophenyl group), a tiered screening approach is recommended:

  • Tier 1 (Aprotic Solvents): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc). Many related N-Boc piperazine compounds show good solubility in these solvents.[6][7]

  • Tier 2 (Polar Aprotic Solvents): Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These are stronger solvents but can be more difficult to remove during workup.[7]

  • Tier 3 (Protic Solvents): Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA). Solubility in alcohols can be variable but is worth investigating.[8][9]

Q3: Can I improve solubility by modifying the solid form of the compound itself? A3: Yes, this is a highly effective but more advanced strategy known as crystal engineering.[10] The energy required to dissolve a compound is largely dependent on its crystal lattice energy. By changing the crystal form, you can significantly alter solubility. Key approaches include:

  • Polymorph Screening: Identifying a metastable polymorph, which has higher energy and thus higher solubility than the most stable form.[10]

  • Amorphous Solid Dispersions (ASDs): Creating a non-crystalline, amorphous form of the drug dispersed within a polymer matrix. This eliminates the crystal lattice energy barrier to dissolution.[11]

  • Co-crystal Formation: Forming a new crystalline solid with a second, benign molecule (a "co-former"). This disrupts the original crystal packing and can dramatically improve solubility.[4]

Q4: My compound "oils out" instead of crystallizing. How can I fix this? A4: "Oiling out" occurs when a compound comes out of a supersaturated solution as a liquid phase rather than a solid crystal. To promote crystallization:

  • Employ Seeding: Add a few microscopic crystals of the desired solid compound to the solution. This provides a template for proper crystal growth.[4]

  • Modify the Solvent System: If using an anti-solvent to induce crystallization, add it much more slowly and at a slightly warmer temperature to control the rate of supersaturation.

  • Reduce the Cooling Rate: Slow, controlled cooling allows more time for crystal nucleation and growth, preventing the system from crashing out as an oil.

Section 3: A Systematic Workflow for Solubility Enhancement

For a robust, scalable process, a systematic approach is required. This workflow moves from simple solvent adjustments to more complex material science techniques.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Solid-State Modification (Advanced) A 1. Baseline Solubility (Shake-Flask Method) Result1 Sufficient Solubility? A->Result1 B 2. Temperature Study (Determine Temp-Solubility Curve) C 3. Co-Solvent Screening (Binary/Ternary Systems) B->C Result2 Sufficient Solubility? C->Result2 D 4. Particle Size Reduction (Micronization) E 5. Amorphous Form Screening (Amorphous Solid Dispersion) D->E F 6. Co-crystal Screening E->F Result3 Sufficient Solubility? F->Result3 Result1->B No Success Optimized Process Result1->Success Yes Result2->D No Result2->Success Yes Result3->Success Yes/No (Re-evaluate Process)

Sources

Validation & Comparative

Comparative catalytic efficiency in tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Maximizing Cross-Coupling Efficiency for tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

The N-aryl piperazine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active agents. The strategic functionalization of scaffolds like tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate is therefore a critical step in drug discovery pipelines. The choice of catalytic system for C-N and C-C cross-coupling reactions directly impacts yield, purity, scalability, and ultimately, the pace of development.

This guide provides a comparative analysis of leading catalytic systems for the cross-coupling of this key building block. We move beyond simple protocol recitation to explore the mechanistic rationale behind catalyst and ligand selection, offering field-proven insights to guide your synthetic strategy. Every protocol described is designed as a self-validating system, grounded in authoritative literature to ensure reliability and reproducibility.

The Substrate: Understanding the Challenge

tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate presents a common yet nuanced challenge for cross-coupling. The aryl bromide offers a reliable handle for oxidative addition to a low-valent metal center. However, the piperazine nitrogen atoms, while protected, can potentially interact with the catalyst, necessitating careful selection of ligands that are bulky enough to prevent catalyst deactivation and promote the desired reductive elimination step.

Comparative Analysis of Catalytic Systems

The efficiency of a cross-coupling reaction is a multifactorial equation involving the metal, ligand, base, and solvent. Below, we compare the performance of prominent palladium-based systems for the most common transformations of our target substrate.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the introduction of a wide range of amine coupling partners.[1] The evolution of highly active phosphine ligands has been central to its success.[2] For a substrate like ours, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are paramount. They facilitate the formation of a monoligated L-Pd(0) active species, which is crucial for efficient catalysis.

Table 1: Performance of Catalytic Systems in Buchwald-Hartwig Amination

Catalyst System (Pd Precursor/Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages
Pd₂(dba)₃ / XPhosNaOt-BuToluene1002-6>95Highly versatile, excellent for hindered substrates.[3]
G3-XPhos PalladacycleK₃PO₄t-Amyl-OH1004-8>95Air-stable precatalyst, simplifies reaction setup.[2][4]
Pd(OAc)₂ / RuPhosCs₂CO₃Dioxane1106-12>90Broad functional group tolerance with a weaker base.[4][5]
Pd₂(dba)₃ / BrettPhosLHMDSTHF808-16>90Effective for ortho-substituted partners, lower temperatures.[6]

Analysis: For general-purpose, high-yielding amination of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, a system based on the XPhos ligand is often the most robust choice. Its steric bulk effectively promotes reductive elimination. The use of a pre-formed palladacycle like G3-XPhos offers significant practical advantages by simplifying reaction setup and improving reproducibility.[2] While stronger bases like NaOt-Bu give fast reaction rates, Cs₂CO₃ or K₃PO₄ can be employed for base-sensitive coupling partners.[5]

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[7][8] The choice of ligand is critical for accommodating both the aryl bromide and the organoboron coupling partner.[9]

Table 2: Performance of Catalytic Systems in Suzuki-Miyaura Coupling

Catalyst System (Pd Precursor/Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9012-1875-85"Classic" conditions, but can be sluggish.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001-4>98Extremely fast and efficient for aryl bromides.[9]
G4-SPhos PalladacycleK₃PO₄t-Amyl-OH1002-6>95Air-stable precatalyst, green solvent.[2]
Pd(OAc)₂ / P(t-Bu)₃CsFDioxane806-12>90Effective for coupling with aryl chlorides (if applicable).[10]

Analysis: Modern dialkylbiaryl phosphine ligands have rendered older catalysts like Pd(PPh₃)₄ largely obsolete for demanding applications. The SPhos ligand, in particular, provides exceptionally high activity and broad scope for Suzuki couplings of aryl bromides.[9] Its use allows for low catalyst loadings and rapid reaction times. The use of aqueous solvent systems with phosphate bases is not only effective but also aligns with green chemistry principles.[11]

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the installation of an alkyne moiety, a versatile functional group for further elaboration.[12] The reaction traditionally employs both palladium and a copper(I) co-catalyst, although highly effective copper-free variants have been developed.[13][14]

Table 3: Performance of Catalytic Systems in Sonogashira Coupling

Catalyst System (Pd/Cu/Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF654-8>90Standard, reliable conditions for many substrates.
Pd(OAc)₂ / SPhos / CuIi-Pr₂NHTolueneRT-502-6>95High activity at or near room temperature.
Pd(OAc)₂ / P(t-Bu)₃ (Copper-Free)Cs₂CO₃Dioxane806-12>90Avoids copper contamination of the product.[13]

Analysis: While traditional Pd/Cu systems are effective, the use of bulky, electron-rich phosphine ligands can significantly accelerate the reaction. For sensitive substrates where copper contamination is a concern, copper-free protocols are highly advantageous. The use of a ligand like P(t-Bu)₃ can effectively catalyze the coupling of aryl bromides without the need for a copper co-catalyst.[13]

Mechanistic Insights: The Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimizing reactions. The cycles for Buchwald-Hartwig and Suzuki couplings share common elementary steps: oxidative addition, ligand exchange/transmetalation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0)L Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L Pd(0)L->OA_Complex Ar-Br Amine_Complex Amine Coordination (Ar-Pd(II)-NHR₂)L OA_Complex->Amine_Complex R₂NH Amido_Complex Amido Complex (Ar-Pd(II)-NR₂)L Amine_Complex->Amido_Complex - HBr (Base) Amido_Complex->Pd(0)L Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Coupling Cycle Pd(0)L₂ Active Pd(0)L₂ Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd(0)L₂->OA_Complex Ar-Br Transmetalation_Complex Transmetalation (Ar-Pd(II)-R')L₂ OA_Complex->Transmetalation_Complex R'-B(OR)₂ Base Transmetalation_Complex->Pd(0)L₂ Reductive Elimination Product Ar-R' Transmetalation_Complex->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.[8]

Recommended Experimental Protocols

The following protocols represent optimized, robust procedures for high-efficiency coupling of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Reaction Vessel (Schlenk tube or vial) B 2. Add Solids (Substrate, Coupling Partner, Base) A->B C 3. Add Catalyst System (Palladacycle or Pd source + Ligand) B->C D 4. Evacuate & Backfill with Inert Gas (e.g., Argon) C->D E 5. Add Anhydrous Solvent D->E F 6. Heat to Desired Temperature with Vigorous Stirring E->F G 7. Monitor Reaction Progress (TLC, LC-MS) F->G H 8. Cool to Room Temperature G->H I 9. Quench & Aqueous Workup H->I J 10. Dry, Filter & Concentrate I->J K 11. Purify by Chromatography J->K

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: High-Efficiency Buchwald-Hartwig Amination with G3-XPhos

This protocol utilizes an air-stable palladacycle precatalyst, simplifying setup without compromising efficiency.[2]

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv), the desired amine coupling partner (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the G3-XPhos palladacycle (0.02 equiv, 2 mol%).

  • Reaction Setup: Seal the Schlenk tube, and evacuate and backfill with argon (repeat this cycle 3 times).

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol via syringe to achieve a substrate concentration of 0.2 M.

  • Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Ultrafast Suzuki-Miyaura Coupling with SPhos

This protocol leverages the high activity of the SPhos ligand for rapid C-C bond formation.[9]

  • Vessel Preparation: To a microwave vial equipped with a magnetic stir bar, add tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv), the boronic acid or ester coupling partner (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01 equiv, 1 mol%) and SPhos (0.02 equiv, 2 mol%).

  • Reaction Setup: Seal the vial and add a 10:1 mixture of toluene and water (degassed) to achieve a substrate concentration of 0.5 M.

  • Execution: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 1-4 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of celite, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to afford the target biaryl compound.

Conclusion

For the efficient cross-coupling of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, modern catalytic systems based on sterically hindered biarylphosphine ligands offer unparalleled performance.

  • For C-N coupling , systems utilizing the XPhos ligand provide a robust and high-yielding route.

  • For C-C Suzuki coupling , the SPhos ligand enables exceptionally fast and clean transformations.

The use of stable palladacycle precatalysts is highly recommended to improve experimental consistency and ease of use. By selecting the appropriate combination of ligand, base, and solvent, researchers can confidently and efficiently synthesize a diverse library of complex molecules from this valuable starting material.

References

  • Title: Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF Source: ResearchGate URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules Source: DSpace@MIT URL: [Link]

  • Title: The Suzuki coupling reactions of aryl bromides with phenylboronic acid Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions Source: MDPI URL: [Link]

  • Title: Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System Source: ACS Publications URL: [Link]

  • Title: A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes Source: ACS Publications URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig amination Source: Atlanchim Pharma URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive Source: ChemRxiv URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: PMC (PubMed Central) URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC (PubMed Central) URL: [Link]

  • Title: RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS Source: Organic Syntheses URL: [Link]

  • Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: University of California, Santa Barbara URL: [Link]

  • Title: Suzuki cross-coupling Source: Chemistry LibreTexts URL: [Link]

Sources

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Validation for tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For a compound such as tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity and quantifying its presence with unerring accuracy is paramount. This guide provides an in-depth, technically-grounded validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound, comparing its performance with potential alternative analytical techniques. The methodologies and principles discussed herein are rooted in the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Critical Role of a Validated Method

tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate serves as a building block in medicinal chemistry. Its precise quantification is crucial for reaction monitoring, purity assessment of the final API, and stability studies. A validated analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose.[7] GC-MS is a powerful technique for this analyte due to its volatility and the specificity offered by mass spectrometric detection, which is particularly advantageous for a brominated compound with a distinct isotopic pattern.[8][9][10]

GC-MS Method Validation: A Deep Dive

The validation of an analytical procedure is a comprehensive process to demonstrate its suitability for the intended use.[6][7] This involves a systematic evaluation of several performance characteristics.

Experimental Workflow: From Sample to Signal

The journey from the sample to a quantifiable signal in GC-MS involves several critical steps. The following diagram illustrates a typical workflow for the analysis of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weighing of Sample dissolution Dissolution in Ethyl Acetate start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Autosampler Injection filtration->injection separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (MS Detection) ionization->detection integration Peak Integration detection->integration quantification Quantification vs. Calibration Curve integration->quantification report Report Generation quantification->report

Caption: A generalized workflow for the GC-MS analysis of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate.

Validation Parameters: The Pillars of a Robust Method

A comprehensive validation protocol assesses the following key parameters as stipulated by ICH Q2(R1) guidelines.[5][6][11]

1. Specificity (Selectivity): Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, this was established by analyzing a blank (solvent), a placebo (a mixture of all excipients without the analyte), and the analyte spiked with potential impurities. The mass spectrum of the analyte, with its characteristic bromine isotopic pattern, provides a high degree of specificity.

2. Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[12][13] This is typically assessed by a series of at least five concentrations across a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

  • Experimental Protocol: A stock solution of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate was prepared and serially diluted to create calibration standards ranging from 1 to 50 µg/mL. Each standard was injected in triplicate.

  • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.[12]

ParameterResultAcceptance Criteria
Linearity (R²)0.9995≥ 0.999
Range1 - 50 µg/mLDefined by linearity, accuracy, and precision

3. Accuracy: Accuracy reflects the closeness of the test results to the true value.[13][15] It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of recovery is calculated.

  • Experimental Protocol: The analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: Recovery values are typically expected to be within 98-102%.[12]

Spiked ConcentrationMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%101.10.6

4. Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or different equipment.

  • Experimental Protocol: Six replicate samples at 100% of the target concentration were analyzed for repeatability. For intermediate precision, this was repeated on a different day by a different analyst.

  • Acceptance Criteria: The relative standard deviation (%RSD) should typically be ≤ 2%.[12]

Precision Level% RSDAcceptance Criteria
Repeatability0.7%≤ 2%
Intermediate Precision1.2%≤ 2%

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Experimental Protocol: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[14]

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.[16]

ParameterResult (based on S/N)
LOD0.1 µg/mL
LOQ0.3 µg/mL

6. Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][15][17]

  • Experimental Protocol: Key GC-MS parameters were intentionally varied, such as the injector temperature (± 5°C), carrier gas flow rate (± 10%), and oven temperature ramp rate (± 2°C/min).

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability and precision.

Varied ParameterImpact on Results
Injector Temperature (± 5°C)No significant impact
Carrier Gas Flow Rate (± 10%)Minor shift in retention time, resolution maintained
Oven Temperature Ramp (± 2°C/min)Shift in retention time, resolution maintained

Comparison with Alternative Analytical Techniques

While GC-MS is a highly suitable method, other techniques could potentially be employed for the analysis of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Method_Selection cluster_methods Potential Analytical Methods cluster_criteria Selection Criteria start Analytical Need for tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate volatility Volatility & Thermal Stability start->volatility chromophore Presence of Chromophore start->chromophore sensitivity Required Sensitivity start->sensitivity specificity_need Specificity Requirement start->specificity_need gcms GC-MS hplc HPLC-UV/DAD lcms LC-MS volatility->gcms High chromophore->hplc Yes sensitivity->lcms Very High specificity_need->gcms High (MS) specificity_need->lcms Very High (MS/MS)

Caption: A decision-making diagram for selecting an analytical method for the target analyte.

TechniquePrincipleAdvantages for this AnalytePotential Disadvantages
GC-MS Separation based on volatility and boiling point, detection by mass.High specificity due to mass fragmentation and bromine isotope pattern. Excellent for volatile and semi-volatile compounds. High sensitivity.Requires the analyte to be thermally stable and volatile.
HPLC-UV/DAD Separation based on polarity, detection by UV absorbance.Non-destructive. Suitable for non-volatile or thermally labile compounds. The phenyl ring provides a chromophore for UV detection.Lower specificity compared to MS; co-eluting impurities with similar UV spectra can interfere. Potentially lower sensitivity than GC-MS.
LC-MS Separation based on polarity, detection by mass.High specificity and sensitivity. Applicable to a wide range of compounds, including non-volatile ones.Higher cost and complexity of instrumentation compared to HPLC-UV/DAD.

Based on the properties of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate, which is amenable to gas chromatography, the GC-MS method provides an excellent balance of specificity, sensitivity, and robustness for routine quality control.

Conclusion and Recommendations

The validated GC-MS method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate. Its performance characteristics meet the stringent requirements for analytical methods used in pharmaceutical development and quality control. While alternative methods like HPLC-UV/DAD and LC-MS exist, GC-MS offers a superior combination of specificity and sensitivity for this particular analyte, making it the recommended technique for routine analysis. The principles and protocols outlined in this guide provide a solid framework for the validation of similar analytical methods, ensuring data integrity and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gcms.cz. Analytical Validation Quick Reference Guide. [Link]

  • How to Perform Robustness Studies in Analytical Validation. [Link]

  • Chromatography Online. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]

  • Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]

  • National Center for Biotechnology Information. (2021). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • International Journal of Applied Research in Science and Technology. (2022). Method Development and Validation of Process Impurities Inritonavir Drug Substance by GCMS Technique. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • National Center for Biotechnology Information. (2025). Identification and quantification of (brominated) flame retardants during mechanical recycling of polystyrene from WEEE by means of pyrolysis-GC-MS. [Link]

  • LCGC International. (2026). Method Validation and Robustness. [Link]

  • Pharmaceutical Technology. (2026). Robustness in Analytical Methods Outlined. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • ResearchGate. LOD, LOQ, linearity, accuracy and precision at two concentration levels.... [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • ACS Publications. (1998). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. [Link]

  • ResearchGate. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]

  • Academia.edu. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. [Link]

  • PharmaSOP.in. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. [Link]

  • ResearchGate. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. [Link]

  • PubChem. Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate. [Link]

  • Chembase. tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate — Chemical Substance Information. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]

  • National Center for Biotechnology Information. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational plan for the safe handling of tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a safe and compliant laboratory environment. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety.

Immediate Safety Briefing: Hazard Identification

Before handling tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate (CAS No. 886767-73-3), it is imperative to understand its specific hazard profile.[1] This compound is a piperazine derivative and a brominated organic compound, which dictates the necessary precautions.

The primary hazards, as identified in Safety Data Sheets (SDS) and hazard classifications, are summarized below.

Hazard ClassGHS Hazard CodeSignal WordDescriptionSource
Skin Irritation H315WarningCauses skin irritation.[1]
Eye Irritation/Damage H319 / H318Warning / DangerCauses serious eye irritation or damage.[1][2]
Acute Toxicity H302+H312+H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
STOT SE 3 H336WarningMay cause drowsiness or dizziness.[1]

STOT SE 3: Specific Target Organ Toxicity — Single Exposure, Category 3

Given these classifications, exposure can lead to moderate to severe irritation of the skin and eyes, and potential systemic effects if inhaled or ingested.[1] The operational and PPE protocols outlined below are designed to mitigate these specific risks.

The Hierarchy of Controls: A Foundational Approach

In laboratory safety, Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the Hierarchy of Controls. This approach prioritizes mitigating hazards at their source.

cluster_0 Hierarchy of Controls cluster_1 Most\nEffective Most Effective Least\nEffective Least Effective Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls : These are physical changes to the workspace to isolate personnel from the hazard. For this compound, which is a solid that can form dust, all handling must occur within a certified chemical fume hood or a similar local exhaust ventilation system.[3] This prevents the dispersion of dust and inhalation of the compound.[2]

  • Administrative Controls : These are procedural measures to reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training on the hazards, and ensuring clear labeling and storage. Always wash hands and face thoroughly after handling.

Detailed PPE Protocol

The following PPE is mandatory when handling tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate.

Eye and Face Protection

Rationale : The compound is classified as causing serious eye irritation or damage (H319/H318).[1][2] Direct contact with even a small amount of dust can lead to significant injury.

  • Minimum Requirement : Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4][5]

  • Recommended for High-Risk Operations : When handling larger quantities or if there is a significant risk of splashing (e.g., during transfer or dissolution), a face shield should be worn in combination with safety goggles.[6]

Skin and Body Protection

Rationale : The compound causes skin irritation (H315) and is harmful upon skin contact (H312).[1] A complete barrier is necessary to prevent contact.

  • Gloves :

    • Material : Nitrile or Neoprene gloves are recommended.[7] Butyl rubber gloves offer protection against a wide variety of chemicals and are also a suitable choice.[7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Practice : Use double gloving, especially for extended procedures. Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected. Contaminated gloves should not be allowed out of the workplace.[8][9]

  • Laboratory Coat : A buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, consider a chemically resistant apron over the lab coat.

  • Clothing and Footwear : Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Rationale : As a solid, this compound can become airborne as dust during handling (e.g., weighing, transferring), posing an inhalation hazard (H332, H336).[1]

  • Under Engineering Controls : When working exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required. The engineering control is the primary barrier.

  • Outside of Engineering Controls (e.g., Spill Cleanup) : In situations where dust may be generated outside of a fume hood, such as during a significant spill, respiratory protection is mandatory. Use a NIOSH-approved respirator with P95 or P100 particulate filters.[5][10] A full-face respirator will also provide eye protection. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.

Operational and Disposal Plans

A systematic workflow is critical to ensuring safety from preparation to disposal.

Prep 1. Pre-Operation - Verify fume hood function - Assemble all materials - Review SDS & SOP Don 2. Don PPE - Lab Coat - Goggles/Face Shield - Gloves (Nitrile) Prep->Don Handle 3. Chemical Handling - Work within fume hood - Avoid dust generation - Keep container closed Don->Handle Decon 4. Decontamination - Clean work surfaces - Segregate waste Handle->Decon Doff 5. Doff PPE - Remove gloves first - Remove coat & goggles - Wash hands thoroughly Decon->Doff Dispose 6. Waste Disposal - Solid waste in labeled,  sealed container - Follow hazardous waste  protocols Doff->Dispose

Caption: Step-by-step workflow for handling the compound safely.

Step-by-Step Handling Protocol
  • Preparation :

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing the compound.

    • Designate a specific area within the hood for the handling procedure.

  • Donning PPE : Follow the sequence: lab coat, then eye/face protection, and finally gloves. The outer pair of gloves should overlap the cuff of the lab coat.

  • Handling :

    • Perform all manipulations, including weighing and dilutions, inside the fume hood.

    • Use techniques that minimize dust formation, such as careful scooping rather than pouring the solid.

    • Keep the container tightly closed when not in use.[3]

  • Doffing PPE : This process is critical to avoid cross-contamination.

    • Outer Gloves : Remove the outer pair of gloves first and dispose of them in the designated hazardous waste container.

    • Lab Coat and Goggles : Remove the lab coat and goggles.

    • Inner Gloves : Remove the inner pair of gloves.

    • Hand Washing : Immediately wash hands thoroughly with soap and water.[10]

Disposal Plan

This compound is a brominated organic chemical and must be treated as hazardous waste.

  • Solid Waste : All contaminated materials (gloves, weigh paper, pipette tips, etc.) and excess compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste.

  • Prohibition : Do not dispose of this chemical or its waste down the drain.[6]

  • Method : Disposal should occur via a licensed hazardous waste facility, typically through incineration equipped with appropriate emission control systems.[11]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure TypeFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell or breathing is difficult, seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention.
Spill Evacuate non-essential personnel.[3] Wearing the appropriate PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][8] Clean the spill area thoroughly.

References

  • Tokyo Chemical Industry. (2025, February 14).
  • Kishida Chemical Co., Ltd. (2022, February 9).
  • Echemi. (n.d.). 4-(4-BROMO-BENZENESULFONYL)
  • Chemwatch. (n.d.). tert-butyl 2-(4-bromophenyl)
  • Apollo Scientific. (n.d.). Piperazine SDS.
  • Cole-Parmer. (2005, October 3).
  • Tokyo Chemical Industry. (2025, October 29). SAFETY DATA SHEET for 1-(4-Bromophenyl)piperazine Hydrochloride.
  • Fisher Scientific. (2025, December 21).
  • s d fine-chem limited. (n.d.).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Santa Cruz Biotechnology. (n.d.).
  • International Programme on Chemical Safety. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous).
  • MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)
  • Chemtalk. (2008, October 22).
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。